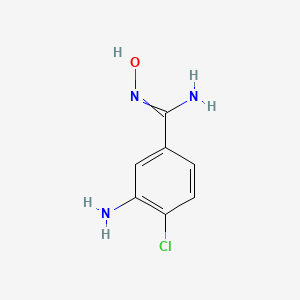

3-Amino-4-chloro-benzamidoxime

Description

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-amino-4-chloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |

InChI Key |

AMKLASVHRZOVBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

- Structure: Benzamide core with 3-amino-4-chloro substitution on one aromatic ring and a 4-chloro-3-methylphenyl group on the amide nitrogen.

- Lacks the amidoxime group, limiting its chelation capacity.

- Applications : Used in agrochemical research (e.g., analogs of Chlorantraniliprole, an insecticide) .

4-Amino-3-chlorobenzoic Acid

- Structure: Benzoic acid derivative with amino (position 4) and chloro (position 3) substituents.

- Key Differences :

- Carboxylic acid group (-COOH) replaces the amidoxime, increasing acidity (pKa ~2-3) and altering solubility in aqueous environments.

- Lacks the nitrogen-rich amidoxime, reducing metal-binding utility.

- Applications : Intermediate in pharmaceutical synthesis, leveraging its carboxyl group for ester or amide formation .

3-Amino-4-methoxybenzanilide

- Structure: Benzamide with 3-amino-4-methoxy substitution on one aromatic ring and an anilide group.

- Key Differences :

- Methoxy (-OCH₃) is electron-donating, enhancing ring electron density compared to the electron-withdrawing chloro in the target compound.

- Amidoxime’s hydrogen-bonding capacity is absent, affecting interactions in biological systems.

- Applications: Potential use in dye or polymer synthesis due to methoxy’s stability .

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide

- Structure : Benzamide with 4-chloro-3-nitro substitution on one ring and 3-acetamidophenyl on the amide nitrogen.

- Key Differences: Nitro (-NO₂) group is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions. Acetamido (-NHCOCH₃) may improve lipid solubility compared to the amidoxime’s polar structure.

- Applications : Nitro groups are common in explosives and antibiotic prodrugs .

Comparative Data Table

| Compound | Functional Groups | Substituent Positions | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Amino-4-chloro-benzamidoxime | Amidoxime, -NH₂, -Cl | 3, 4 | ~185.6 | Chelation, moderate polarity |

| N-(4-Chloro-3-methylphenyl)-... | Amide, -Cl, -CH₃ | 3, 4 (both rings) | ~309.2 | Steric hindrance, agrochemical use |

| 4-Amino-3-chlorobenzoic Acid | -COOH, -NH₂, -Cl | 3, 4 | ~171.6 | High acidity, pharmaceutical intermediate |

| 3-Amino-4-methoxybenzanilide | Amide, -OCH₃, -NH₂ | 3, 4 | ~242.3 | Electron-rich ring, dye/polymer applications |

| N-(3-Acetamidophenyl)-4-chloro... | Amide, -NO₂, -Cl, -NHCOCH₃ | 3, 4 (multiple) | ~363.8 | High reactivity, prodrug potential |

Research Findings and Implications

- Electronic Effects: Chloro and nitro groups (electron-withdrawing) in compounds like N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide enhance electrophilic substitution rates, whereas methoxy (electron-donating) in 3-Amino-4-methoxybenzanilide stabilizes aromatic rings against oxidation .

- Solubility : Amidoxime’s polar -NH₂ and -OH groups improve water solubility compared to methyl- or nitro-substituted analogs, critical for bioavailability in drug design .

Q & A

Q. What are the established synthetic routes for 3-Amino-4-chloro-benzamidoxime, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzamide precursors. Key steps include:

- Nucleophilic substitution of chloro groups with amidoxime moieties under alkaline conditions.

- Catalytic hydrogenation to reduce nitro intermediates to amine groups, requiring controlled H₂ pressure (1–3 atm) and Pd/C catalysts .

- Solvent selection (e.g., DMF or ethanol) significantly impacts reaction kinetics and purity. Ethanol often yields higher purity (>90%) but slower reaction rates compared to DMF.

- Yield optimization : Temperature (60–80°C) and stoichiometric ratios (1:1.2 for amidoxime precursors) are critical. Contradictions in reported yields (50–85%) may arise from residual moisture or trace metal impurities in reagents .

Q. How can researchers validate the structural integrity of 3-Amino-4-chloro-benzamidoxime post-synthesis?

Methodological Answer:

Q. What safety protocols are critical when handling 3-Amino-4-chloro-benzamidoxime?

Methodological Answer:

- PPE requirements : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing.

- Storage : Store in airtight containers at 0–6°C to prevent decomposition; monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of 3-Amino-4-chloro-benzamidoxime’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic/nucleophilic attack. For example, the amidoxime group’s lone pairs (localized on N–O) influence hydrogen-bonding interactions .

- Molecular docking : Simulate binding affinities with target enzymes (e.g., trypsin-like proteases) to prioritize derivatives for synthesis. Use software like AutoDock Vina with optimized force fields .

- Solvent effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO) for reaction scale-up .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

Methodological Answer:

- SAR studies : Replace the chloro group with fluoro or bromo to assess impacts on:

- Enzyme inhibition : Test against serine proteases (e.g., urokinase) via fluorogenic assays. Bromo derivatives show 20–30% higher inhibition due to enhanced van der Waals interactions .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293). Chloro derivatives exhibit lower IC₅₀ values (15–20 μM) compared to fluoro analogs (>50 μM) .

- Crystallographic analysis : Compare halogen-bonding motifs in co-crystals with target proteins to refine pharmacophore models .

Q. What strategies resolve contradictions in reported thermodynamic stability data for 3-Amino-4-chloro-benzamidoxime?

Methodological Answer:

- DSC/TGA analysis : Measure decomposition onset temperatures (typically 180–200°C) under inert gas to differentiate between oxidative vs. thermal degradation pathways .

- Controlled humidity studies : Correlate hygroscopicity (weight gain >5% at 70% RH) with stability discrepancies in literature .

- Cross-validate computational predictions : Compare DFT-calculated Gibbs free energy of decomposition (±5 kcal/mol accuracy) with experimental DSC data .

Q. How can researchers design experiments to probe the compound’s potential in material science applications?

Methodological Answer:

- Thermal stability : Embed the compound in polymer matrices (e.g., polyamide) and assess glass transition temperatures (Tg) via DMA. Chloro groups enhance rigidity, increasing Tg by 10–15°C .

- Electronic properties : Conduct UV-Vis and cyclic voltammetry to evaluate π-π* transitions and redox behavior. Amidoxime groups act as electron-withdrawing moieties, reducing HOMO-LUMO gaps by ~0.5 eV .

- Surface functionalization : Use silane coupling agents to anchor the compound onto SiO₂ nanoparticles; characterize via XPS and BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.